molecular formula C8H6N4O B159841 3-(2H-tetrazol-5-yl)benzaldehyde CAS No. 136689-94-6

3-(2H-tetrazol-5-yl)benzaldehyde

Cat. No. B159841
M. Wt: 174.16 g/mol
InChI Key: GWZICMAGCVWLAY-UHFFFAOYSA-N
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Description

3-(2H-tetrazol-5-yl)benzaldehyde is a chemical compound with the molecular formula C₈H₆N₄O . It is not found in nature and is typically used in scientific research .


Synthesis Analysis

The synthesis of tetrazole and its derivatives often involves a heterocyclization reaction with primary amines, orthoesters, and azides . This method has been used for the preparation of tetrazole and its 1-mono- and 1,5-disubstituted derivatives .


Molecular Structure Analysis

The molecular structure of 3-(2H-tetrazol-5-yl)benzaldehyde consists of a benzaldehyde group attached to a tetrazole ring . The tetrazole ring contains four nitrogen atoms and one carbon atom .


Chemical Reactions Analysis

Tetrazoles are known for their multiple reactivity due to the presence of several reaction centers and the possibility of prototropy . They can undergo various chemical reactions, making them useful in organic and bioorganic synthesis .


Physical And Chemical Properties Analysis

3-(2H-tetrazol-5-yl)benzaldehyde is a solid at room temperature . It has a molecular weight of 174.16 . More specific physical and chemical properties such as boiling point, melting point, flash point, and density are not available in the retrieved papers .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmaceutical research.

3-(2H-tetrazol-5-yl)benzaldehyde

has gained attention due to its potential as a scaffold for designing novel drugs. Researchers explore its derivatives for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The tetrazole ring contributes to bioactivity by interacting with biological targets.

Methods and Experimental Procedures:

  • Synthesis : Chemists prepare the compound through various synthetic routes, such as using triethyl orthoformate and sodium azide or alcohols and aldehydes .

Results and Outcomes:

Energetic Materials

Field:

Energetic materials research for explosives and propellants.

3-(2H-tetrazol-5-yl)benzaldehyde

has been studied as a potential high-energy compound. Its detonation properties and sensitivities are crucial factors for applications in energetic formulations.

Methods and Experimental Procedures:

Results and Outcomes:

  • Detonation Properties : Compound 7 (a derivative) demonstrates good detonation properties with moderate sensitivities .

Click Chemistry and Bioconjugation

Field:

Bioorthogonal chemistry and bioconjugation techniques.

Summary:

The tetrazole group in 3-(2H-tetrazol-5-yl)benzaldehyde participates in click reactions. These reactions allow selective and efficient bioconjugation of biomolecules.

Methods and Experimental Procedures:

Results and Outcomes:

These applications demonstrate the versatility of 3-(2H-tetrazol-5-yl)benzaldehyde across diverse scientific fields. Its unique structure and reactivity continue to inspire innovative research. 🌟

Safety And Hazards

3-(2H-tetrazol-5-yl)benzaldehyde is classified as an irritant . It is recommended to avoid inhalation, contact with skin, or entry into the digestive tract during handling . It should be stored in a tightly closed container, in a cool and dry place .

properties

IUPAC Name

3-(2H-tetrazol-5-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-5-6-2-1-3-7(4-6)8-9-11-12-10-8/h1-5H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZICMAGCVWLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NNN=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2H-tetrazol-5-yl)benzaldehyde

CAS RN

136689-94-6
Record name 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde
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